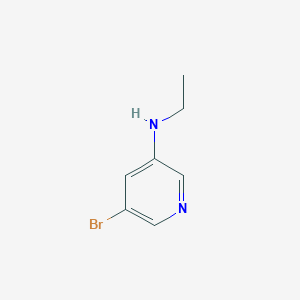

(5-Bromo-pyridin-3-yl)-ethyl-amine

Description

Contextualization within Advanced Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov The pyridine ring is a six-membered heterocycle whose chemical behavior is dictated by the electronegative nitrogen atom and the nature of its substituents. nih.gov Like other aromatic compounds, pyridines undergo substitution reactions; however, the nitrogen atom makes the ring electron-deficient, favoring nucleophilic substitution, typically at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position, often requiring harsh conditions. nih.gov

The compound (5-Bromo-pyridin-3-yl)-ethyl-amine is a substituted pyridine featuring three key functional groups that define its chemical character:

The Pyridine Nitrogen: Imparts basicity and provides a site for coordination with metal ions. acs.org

The Bromo Group (at C-5): An electron-withdrawing group that influences the ring's reactivity. More importantly, it serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions. researchgate.net

The Ethylamino Group (at C-3): An electron-donating group that modulates the electronic properties of the pyridine ring and serves as a site for further chemical modification.

The strategic placement of these groups makes this compound, and its parent compound 3-Amino-5-bromopyridine (B85033), valuable intermediates in synthetic chemistry. nih.govnih.gov The ethyl group, in particular, can enhance solubility and modify the steric and electronic environment compared to the primary amine, influencing its application in various synthetic pathways.

Significance in Organic Synthesis and Advanced Materials Research

The primary significance of this compound lies in its role as a versatile building block. Halogenated pyridines are crucial precursors for creating more complex molecules for pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net The bromine atom at the 5-position is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a wide range of arylboronic acids. mdpi.com This methodology enables the synthesis of diverse libraries of pyridine derivatives for screening in drug discovery and materials science. mdpi.com

In the realm of advanced materials, the incorporation of brominated and nitrogen-containing heterocyclic units is a known strategy for tuning material properties. For instance:

Polymer Chemistry: Pyridine-containing polymers often exhibit enhanced thermal stability and adhesion properties due to the rigid, polar nature of the heterocyclic ring. acs.org The bromine atom can be a site for post-polymerization modification or can contribute to flame-retardant properties.

Functional Materials: Brominated organic compounds have been investigated for their potential as radiosensitizers in cancer therapy, where the heavy bromine atom can enhance the effects of radiation. researchgate.net While not directly studied for the title compound, this highlights a potential research avenue for brominated pyridines. Furthermore, studies on benzoxazine (B1645224) monomers show that bromine substitution can modify electronic structures and polymerization kinetics, demonstrating its impact on the properties of advanced resins. acs.orgacs.org

Overview of Current Academic Research Trajectories

While direct research focused exclusively on this compound is limited, the academic trajectories for its structural class are well-established. Research involving 3-amino-5-bromopyridine and other N-substituted derivatives points toward several key areas:

Development of Novel Synthetic Methodologies: Researchers continue to explore efficient ways to functionalize the pyridine core. This includes chemodivergent syntheses that can yield different product classes, such as pyridyl-amides or imidazopyridines, from the same aminopyridine precursors under tuned reaction conditions. rsc.org

Medicinal Chemistry: Aminopyridines are recognized as important pharmacophores. rsc.org The scaffold is a component of numerous biologically active molecules. Current research involves synthesizing novel derivatives via cross-coupling reactions and evaluating their biological activities, such as antimicrobial properties. nih.govmdpi.com The N-ethyl group on the title compound can be crucial for modulating ligand-receptor interactions and pharmacokinetic properties.

Catalysis and Ligand Design: The pyridine nitrogen and the amino group can act as coordination sites for metal catalysts. Research in this area involves designing and synthesizing new pyridine-based ligands for various catalytic transformations.

Research Aims and Scope for Detailed Investigation

Future investigations into this compound are likely to be driven by its potential as a versatile synthetic intermediate. Key research aims would include:

Systematic Exploration of Cross-Coupling Reactions: A detailed study of its reactivity in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to synthesize a broad library of 3,5-disubstituted pyridine derivatives.

Synthesis of Biologically Active Compounds: Using the compound as a starting material to design and synthesize novel molecules for screening against various biological targets, including kinases, G-protein coupled receptors, and microbial pathogens.

Development of Functional Materials: Incorporating the this compound moiety into polymer backbones or as a precursor for organic electronic materials to study how its specific structure influences thermal, mechanical, and photophysical properties.

Elucidation of Structure-Property Relationships: A systematic study of how the N-ethyl group, compared to a primary amine or other N-substituents, impacts the chemical and physical properties of the resulting compounds and materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| IUPAC Name | N-ethyl-5-bromopyridin-3-amine |

| CAS Number | 1255574-51-7 |

| Canonical SMILES | CCNCc1cc(Br)cnc1 |

Note: Data is compiled from common chemical databases. Physical properties like melting and boiling points are not widely reported, reflecting its status as a synthetic intermediate.

Table 2: Synthetic Utility of the 3-Amino-5-bromopyridine Scaffold

| Reaction Type | Reagents/Conditions | Significance | Reference(s) |

| Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst, base | Forms C-C bonds; creates biaryl structures for medicinal chemistry. | mdpi.com |

| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | Selective halogenation at the C-2 position for further functionalization. | nih.gov |

| Acetylation | Acetic anhydride | Protection of the amino group for subsequent reactions. | mdpi.com |

| Cyclization/Bromination | α-bromoketones, TBHP | One-pot synthesis of versatile 3-bromoimidazopyridines. | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

5-bromo-N-ethylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2/c1-2-10-7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 |

InChI Key |

AMUGYEPVQNQKHD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 5 Bromo Pyridin 3 Yl Ethyl Amine and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Assignment

While direct experimental spectra for (5-Bromo-pyridin-3-yl)-ethyl-amine are not widely published, a detailed structural assignment can be predicted based on established chemical shift principles and data from analogous compounds such as 3-amino-5-bromopyridine (B85033) and N-ethylaniline. chemicalbook.comheteroletters.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group. The pyridine ring protons at positions 2, 4, and 6 are in a unique electronic environment. The proton at C6, being between the nitrogen and the bromine-substituted carbon, is expected to be the most deshielded. The proton at C2, adjacent to the nitrogen, would also be significantly downfield. The proton at C4 would likely appear at the most upfield position of the aromatic signals. The ethyl group will present as a quartet for the methylene (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. A broad singlet for the amine (N-H) proton is also anticipated, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the bromine (C5) is expected to be significantly shielded due to the heavy atom effect. The carbons adjacent to the ring nitrogen (C2 and C6) would appear downfield. The carbon bearing the ethylamine (B1201723) substituent (C3) would also have a characteristic chemical shift. The two signals for the ethyl group carbons (-CH₂ and -CH₃) will appear in the typical aliphatic region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| H-2 | ~8.1-8.3 | d | C-2 | ~142-145 |

| H-4 | ~7.4-7.6 | t | C-3 | ~146-149 |

| H-6 | ~8.3-8.5 | d | C-4 | ~124-127 |

| NH | Variable (broad s) | br s | C-5 | ~118-121 |

| -CH₂- | ~3.2-3.4 | q | C-6 | ~147-150 |

| -CH₃ | ~1.2-1.4 | t | -CH₂- | ~38-42 |

| -CH₃ | ~14-16 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for unambiguously assigning the 1D spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between the -CH₂- quartet and the -CH₃ triplet of the ethyl group. Correlations between the aromatic protons (H-2, H-4, and H-6) would confirm their relative positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, C-6) and connect the aliphatic proton signals to their respective carbons (-CH₂ and -CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a molecule like this compound, NOESY could show through-space correlations between the amine proton, the methylene protons of the ethyl group, and the adjacent aromatic proton at C-4, providing conformational information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₉BrN₂. The calculated monoisotopic mass for the molecular ion [M]⁺ is 199.9953 Da.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units (m/z ~200 and ~202). thermofisher.com

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. miamioh.edu In accordance with the nitrogen rule, the molecular ion has an odd nominal mass. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. jove.comjove.com

Predicted HRMS Fragmentation Data

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 199/201 | [C₇H₉BrN₂]⁺ | Molecular ion peak ([M]⁺), showing characteristic Br isotopic pattern. |

| 184/186 | [C₆H₆BrN₂]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage. This is expected to be the base peak. |

| 121 | [C₇H₉N₂]⁺ | Loss of the bromine radical (•Br) from the molecular ion. |

| 93 | [C₅H₅N₂]⁺ | Loss of an ethyl group (•C₂H₅) from the [M-Br]⁺ fragment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the N-H, C-H, C=C, C=N, C-N, and C-Br bonds. Data from related molecules like 3-amino-5-bromopyridine and ethylamine can be used to predict the spectral features. docbrown.infonih.govnist.gov

N-H Vibrations: The secondary amine will show a moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1560-1640 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-N and C-Br Vibrations: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1360 cm⁻¹ range. The C-Br stretching vibration will appear as a strong band in the far-infrared region, typically between 600-800 cm⁻¹.

Predicted Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3010 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2960 |

| N-H Bend | Secondary Amine | 1560 - 1640 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| Aromatic C-N Stretch | Ar-NHR | 1250 - 1360 |

| C-Br Stretch | Aromatic Bromide | 600 - 800 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, the crystal structure of this compound has not been deposited in public crystallographic databases. However, a hypothetical analysis would be expected to yield key structural information. The analysis would confirm the planarity of the pyridine ring and provide the precise bond lengths for the C-Br, C-N, and C-C bonds. Furthermore, it would reveal the conformation of the ethylamine side chain relative to the ring. Of particular interest would be the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amine hydrogen (donor) of one molecule and the pyridine nitrogen (acceptor) of a neighboring molecule, which would influence the crystal packing and physical properties of the compound. Analysis of related aminopyridine structures often reveals such hydrogen-bonding networks. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of aromatic amines. thermofisher.cn A reversed-phase method would be most suitable for this compound.

Stationary Phase: A C18 (octadecyl) column is a common choice for separating moderately polar organic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile would likely provide good separation. nih.govnih.gov

Detection: UV detection would be effective due to the aromatic pyridine ring, with a detection wavelength likely around 235-260 nm. nih.gov Mass spectrometry (LC-MS) could also be coupled for definitive peak identification.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like brominated pyridines. thermofisher.comnih.gov

Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate.

Carrier Gas: Helium or hydrogen would be used as the carrier gas.

Injection: A split/splitless injector would be used, with an injector temperature high enough to ensure rapid volatilization without thermal degradation (e.g., 250-280 °C).

Detection: Detection can be achieved using a Flame Ionization Detector (FID) for general purity assessment or, more powerfully, a Mass Spectrometer (GC-MS). GC-MS provides both retention time data for quantification and mass spectra for positive identification of the compound and any impurities. researchgate.net

Computational and Theoretical Investigations on 5 Bromo Pyridin 3 Yl Ethyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic features.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of these orbitals and the gap between them are crucial indicators of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For (5-Bromo-pyridin-3-yl)-ethyl-amine, the HOMO is expected to be localized on the electron-rich regions, likely the amino group and the pyridine (B92270) ring, which can act as electron donors. Conversely, the LUMO would be centered on the electron-deficient parts of the molecule, such as the carbon atoms of the pyridine ring and the C-Br bond, which can accept electrons. The specific energies and the energy gap would be determined by DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as an illustrative example of what DFT calculations would yield.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net In an MEP map, red areas indicate negative electrostatic potential, where a molecule is likely to be attacked by electrophiles, while blue areas represent positive potential, susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the amino group, due to the lone pairs of electrons. researchgate.net Regions of positive potential might be found around the hydrogen atoms of the ethyl and amino groups, and near the bromine atom, which can be a site for certain interactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.5 | -EHOMO |

| Electron Affinity (A) | 1.2 | -ELUMO |

| Electronegativity (χ) | 3.85 | (I+A)/2 |

| Chemical Hardness (η) | 2.65 | (I-A)/2 |

| Global Electrophilicity Index (ω) | 2.80 | χ2/(2η) |

Note: This data is hypothetical and based on the FMO energies in Table 1.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. This analysis is crucial for identifying the compound and understanding its bonding characteristics. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. For instance, characteristic stretching frequencies for the N-H bond in the amine group, C-N bonds, C=C and C=N bonds in the pyridine ring, and the C-Br bond would be predicted.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govmdpi.com By simulating the movements of atoms and bonds, MD can reveal the different conformations a molecule can adopt and the transitions between them. For this compound, MD simulations would be particularly useful for understanding the flexibility of the ethyl-amine side chain and its interaction with the pyridine ring. These simulations can provide insights into how the molecule might interact with other molecules, such as a biological receptor. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. chemrxiv.orgyoutube.com By establishing a mathematical relationship between molecular descriptors (such as steric, electronic, and topological properties) and an observed property, QSPR models can estimate properties that are difficult or costly to measure experimentally. For this compound, QSPR could be employed to predict properties like its boiling point, solubility, or partition coefficient, which are important for various chemical and pharmaceutical applications.

Computational Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern organic chemistry. For a molecule like this compound, several reaction types could be of interest, including nucleophilic substitution at the pyridine ring, reactions involving the ethyl-amine side chain, and transition-metal-catalyzed cross-coupling reactions at the C-Br bond. Density Functional Theory (DFT) is a widely used method for such investigations, often employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost. niscair.res.in

Computational studies on related pyridine derivatives can shed light on the plausible transition states and reaction pathways for this compound. For instance, in reactions involving the amine group, such as N-alkylation or acylation, computational models can predict the geometry of the transition state, where the nitrogen atom of the ethyl-amine group forms a new bond. The activation energy for such a process can be calculated, providing a quantitative measure of the reaction's feasibility. The presence of the bromine atom and the pyridine nitrogen can influence the electron density on the amine, thereby affecting its nucleophilicity and the corresponding reaction barriers.

In the context of cross-coupling reactions, a common transformation for brominated aromatic compounds, computational studies can model the catalytic cycle. iucr.org This would involve calculating the energies of intermediates and transition states for steps like oxidative addition, transmetalation, and reductive elimination. For example, in a Suzuki coupling of this compound, DFT calculations could model the interaction of the C-Br bond with a palladium catalyst, the subsequent formation of an organopalladium intermediate, and its reaction with a boronic acid derivative. The calculated energy profile would reveal the rate-determining step of the reaction.

While specific energetic data for the title compound is not available, a hypothetical reaction, such as an SNAr reaction at the carbon bearing the bromine, would proceed through a high-energy Meisenheimer complex as a transition state or intermediate. The stability of this intermediate would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the ethyl-amine substituent.

Table 1: Hypothetical Transition State Energetic Data for a Reaction of a Substituted Bromopyridine

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | B3LYP | 6-311+G(d,p) | 20-30 |

| Suzuki Cross-Coupling (Oxidative Addition) | M06 | def2-TZVP | 10-15 |

This table presents hypothetical data based on typical values for similar reactions reported in computational chemistry literature for analogous compounds, as direct data for this compound is not available.

Solvation Effects and Intermolecular Interactions via Computational Models

The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. Computational models are instrumental in understanding these solvation effects and the non-covalent interactions at play. For this compound, both explicit and implicit solvation models could be employed to study its behavior in different media. pyscf.orgwikipedia.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. youtube.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the geometry and electronic structure of the solute. For this compound, PCM calculations could be used to predict how its dipole moment and conformational preferences change in solvents of varying polarity, from nonpolar solvents like toluene (B28343) to polar protic solvents like water or ethanol.

Explicit solvation models, often used in the framework of Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve treating the solute molecule with a high level of theory (QM) while the surrounding solvent molecules are treated with a more computationally efficient method (MM). mdpi.com This approach allows for a detailed analysis of specific intermolecular interactions, such as hydrogen bonding between the ethyl-amine group's N-H proton and a solvent molecule, or halogen bonding involving the bromine atom. acs.org

For this compound, the primary sites for intermolecular interactions would be the nitrogen of the pyridine ring, the nitrogen and hydrogen of the ethyl-amine group, and the bromine atom. The pyridine nitrogen can act as a hydrogen bond acceptor. The N-H proton of the ethyl-amine group can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. The bromine atom, although typically considered a weak interactor, can participate in halogen bonding, particularly with electron-donating species.

Computational analyses like the Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these intermolecular interactions. nih.gov For example, NBO analysis can reveal the charge transfer interactions that contribute to the stability of a hydrogen-bonded or halogen-bonded complex.

Table 2: Predicted Intermolecular Interaction Energies of this compound with Solvents

| Interaction Type | Interacting Atoms | Solvent | Computational Method | Predicted Interaction Energy (kcal/mol) |

| Hydrogen Bond (Donor) | N-H···O | Water | QM/MM (B3LYP/6-31G:AMBER) | -4 to -6 |

| Hydrogen Bond (Acceptor) | Pyridine N···H-O | Water | QM/MM (B3LYP/6-31G:AMBER) | -3 to -5 |

| Halogen Bond | C-Br···O | Dimethyl Sulfoxide | DFT-D3 | -1 to -2 |

This table presents predicted data based on computational studies of similar functional groups in analogous molecules, as direct data for this compound is not available.

Derivatization and Functionalization Strategies of the 5 Bromo Pyridin 3 Yl Ethyl Amine Core

Modifications at the Pyridine (B92270) Ring System

The pyridine ring offers two primary sites for functionalization: the carbon-bromine bond and the aromatic ring itself through substitution reactions.

The bromine atom at the C-5 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and broad substrate scope in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, enabling the coupling of the bromo-pyridine core with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov The synthesis of related 5-(pyridin-3-yl-amino)-isoindoline-1,3-dione analogues has been achieved using palladium acetate (B1210297) and BINAP as the catalytic system, demonstrating the feasibility of this transformation on a bromopyridine scaffold. researchgate.net

Suzuki-Miyaura Coupling: To form new C-C bonds, the Suzuki-Miyaura coupling is frequently employed. This reaction pairs the bromopyridine with various boronic acids or esters under palladium catalysis. This strategy allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl substituents at the C-5 position, significantly expanding the structural diversity of the resulting compounds. Related bromopyridine compounds are known to participate effectively in Suzuki-Miyaura coupling reactions.

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction Type | Catalyst / Ligand | Base | Solvent | Typical Substrate | Resulting Bond |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene (B28343) | Primary/Secondary Amine | C-N |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Arylboronic Acid | C-C |

| Heck Coupling | Pd(OAc)₂ | Et₃N | DMF | Alkene | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Terminal Alkyne | C-C (sp) |

Nucleophilic Aromatic Substitution (SNAr): Generally, pyridines are more reactive towards nucleophilic aromatic substitution than benzene, especially when the leaving group is at the C-2 or C-4 position, as the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com In (5-Bromo-pyridin-3-yl)-ethyl-amine, the bromine is at C-5 (meta to the nitrogen), a position that is typically less reactive in SNAr reactions. youtube.com However, the reaction is not impossible. Studies on 3,5-dibromopyridine (B18299) have shown that nucleophilic substitution with amines can occur, sometimes requiring metal catalysis or harsh conditions like strong bases to proceed effectively. clockss.org The presence of the activating ethylamine (B1201723) group could potentially influence the ring's susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution on the pyridine ring is notoriously difficult. The pyridine nitrogen acts as a strong electron-withdrawing group, deactivating the ring towards electrophilic attack. wikipedia.org Furthermore, the nitrogen is easily protonated or coordinated by Lewis acids under typical reaction conditions, which further deactivates the ring. wikipedia.org In the case of this compound, the situation is complex due to the competing directing effects of the substituents. The ethylamine group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The strong deactivating effect of the ring nitrogen, however, remains the dominant factor, making predictable electrophilic substitution challenging without prior modification of the ring or nitrogen atom.

Transformations Involving the Ethylamine Moiety

The primary ethylamine side chain is a versatile functional group that can be readily modified through a variety of classical organic reactions.

The primary amine of the ethylamine group is nucleophilic and can be easily acylated or alkylated.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is fundamental in medicinal chemistry for modifying a compound's physicochemical properties. Selective acylation of primary amines in the presence of other functional groups is a well-established and highly efficient process. researchgate.net

Alkylation: The amine can undergo mono- or di-alkylation using alkyl halides or through reductive amination. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for introducing alkyl groups. The synthesis of related 5-bromo-3-diethylaminopyridine derivatives has been reported via this pathway. clockss.org

The table below lists common reagents for these transformations.

| Transformation | Reagent Class | Specific Example | Product |

| Acylation | Acyl Halide | Acetyl Chloride | N-acetyl derivative (Amide) |

| Acylation | Anhydride | Acetic Anhydride | N-acetyl derivative (Amide) |

| Alkylation | Alkyl Halide | Iodomethane | N-methyl or N,N-dimethyl derivative |

| Reductive Amination | Aldehyde + Reducing Agent | Acetaldehyde + NaBH(OAc)₃ | N-ethyl derivative |

Imine Formation: The primary amine readily condenses with aldehydes or ketones to form imines (Schiff bases). masterorganicchemistry.com This reaction is typically reversible and can be catalyzed by acid. masterorganicchemistry.comyoutube.com The resulting imine is a versatile intermediate itself, which can be reduced to a secondary amine (reductive amination) or used as a directing group for further functionalization of the molecule. masterorganicchemistry.comresearchgate.net

Other Functional Groups: The amine can be converted into a variety of other nitrogen-containing functional groups. For example, reaction with sulfonyl chlorides yields stable sulfonamides. The compound 5-Bromo-N-ethylpyridine-3-sulfonamide is a related structure, highlighting the accessibility of this functional group. sigmaaldrich.com Other possible transformations include the formation of ureas (from reaction with isocyanates) and guanidines.

Cyclization and Annulation Reactions for Novel Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic C-Br center, makes it an excellent candidate for intramolecular cyclization reactions to build novel fused heterocyclic systems.

Palladium-catalyzed intramolecular reactions are a particularly powerful strategy. For example, the ethylamine side chain could first be acylated with a molecule containing an aryl halide. A subsequent intramolecular Buchwald-Hartwig or Suzuki coupling could then forge a new ring system. Such strategies have been used to synthesize complex polycyclic scaffolds, including benzodiazepines and other fused heterocycles. mdpi.com

Scant Research Precludes Detailed Analysis of this compound Functionalization

The investigation into the chemical behavior of this compound reveals a significant gap in the current body of published research. While studies on structurally similar molecules, such as 3-amino-5-bromopyridine (B85033) and other substituted bromopyridines, are more common, direct and specific data on the ethylamine-substituted variant is scarce. These related studies often explore palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods for creating new carbon-carbon and carbon-nitrogen bonds on pyridine rings.

In principle, the this compound core presents multiple reactive sites for functionalization. These include the bromine atom at the C5 position of the pyridine ring, the secondary amine of the ethyl-amine side chain, and the pyridine ring itself, which can be susceptible to nucleophilic or electrophilic attack depending on the reaction conditions.

Potential Derivatization Strategies (Hypothetical):

Functionalization at the Bromine Position (C5): The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.

Buchwald-Hartwig Amination: This method would enable the formation of a new carbon-nitrogen bond by reacting the bromo-pyridine with an amine in the presence of a palladium catalyst, leading to substituted 3,5-diaminopyridine derivatives.

Sonogashira Coupling: This reaction could be used to introduce alkyne moieties at the C5 position.

Heck Coupling: This would allow for the introduction of alkene functionalities.

Functionalization of the Ethyl-amine Side Chain: The secondary amine is a nucleophilic center and can undergo a variety of reactions.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Alkylation: Introduction of further alkyl groups on the nitrogen atom could be achieved using alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent would lead to more complex substituted amines.

Regioselectivity and Chemoselectivity Considerations:

A critical aspect of functionalizing this compound would be controlling the regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one position over another. For instance, in a cross-coupling reaction, the catalyst would need to selectively activate the C-Br bond without reacting with other C-H bonds on the pyridine ring.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. For example, when using a reagent that could react with both the bromo- group and the ethyl-amine side chain, conditions would need to be carefully chosen to favor one reaction pathway. Protecting the amine group, for instance by acylation, is a common strategy to direct reactivity towards the bromo-substituent in cross-coupling reactions.

The lack of specific experimental data, including reaction conditions, yields, and product distributions for the derivatization of this compound, prevents a detailed discussion and the creation of the requested data tables. The scientific community has yet to publish extensive studies on this particular molecule, highlighting a potential area for future research in synthetic and medicinal chemistry.

Role of 5 Bromo Pyridin 3 Yl Ethyl Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of (5-Bromo-pyridin-3-yl)-ethyl-amine and its analogs as intermediates in the synthesis of complex, biologically active molecules is well-documented, particularly in the patent literature. A notable example involves a closely related compound, (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine, which serves as a key intermediate in the synthesis of a potent protein kinase inhibitor. google.com This synthesis highlights the importance of the bromopyridine moiety for subsequent cross-coupling reactions, a common strategy to build molecular complexity.

The general synthetic approach often involves the initial protection of the amine group, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, at the bromine-substituted position of the pyridine (B92270) ring. mdpi.comnih.gov This is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org After the core structure is assembled, the protecting group on the amine can be removed, allowing for further functionalization if required.

A representative, albeit for an analogous compound, synthetic sequence is outlined below:

| Step | Reactant | Reagent/Catalyst | Product | Purpose |

| 1 | 5-bromo-N-ethyl-4-methyl-nicotinamide | Di-t-butyl-dicarbonate, DMAP | Boc-protected amide | Protection of the amide nitrogen to direct subsequent reactions. |

| 2 | Boc-protected amide | Not specified in detail | (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine hydrochloride | Reduction of the amide to an amine. |

| 3 | (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine | Di-t-butyl-dicarbonate, NaOH | Boc-(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine | Protection of the resulting secondary amine. |

| 4 | Boc-(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-amine | Indazole derivative, Pd-catalyst | {5-[3-(...)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine derivative | Suzuki coupling to form the complex target molecule. google.com |

This strategic use of protection and cross-coupling reactions demonstrates the value of bromo-pyridinyl-ethyl-amine scaffolds in constructing intricate molecular frameworks that are often pursued as therapeutic agents. google.comgoogleapis.comgoogle.com

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of a wide range of structurally diverse small molecules for high-throughput screening and drug discovery. The bifunctional nature of this compound makes it an excellent scaffold for the construction of DOS libraries. The bromine atom and the ethyl-amine group can be independently and sequentially modified to generate a large number of distinct compounds from a common starting material.

The general principle of using such a scaffold in DOS would involve a series of branching reaction pathways. For instance, the initial scaffold could undergo a Suzuki coupling reaction with a variety of boronic acids to introduce diversity at the 5-position of the pyridine ring. mdpi.comresearchgate.net Subsequently, the ethyl-amine group could be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes or ketones to introduce further structural variations.

| Reaction Type | Functional Group Targeted | Potential Reagents | Introduced Diversity |

| Suzuki Coupling | C-Br bond | Various aryl and heteroaryl boronic acids | Aromatic and heteroaromatic substituents |

| Acylation | Ethyl-amine | Diverse acid chlorides or anhydrides | Amide functionalities with various R-groups |

| Alkylation | Ethyl-amine | Various alkyl halides | Secondary or tertiary amines with different alkyl chains |

| Reductive Amination | Ethyl-amine | Diverse aldehydes and ketones | Substituted ethyl-amine side chains |

Commercial suppliers of chemical building blocks, such as ChemDiv, often provide libraries of compounds based on such "privileged" scaffolds, which are known to interact with biological targets. chemdiv.comchemdiv.com The systematic exploration of the chemical space around the this compound core can lead to the discovery of novel compounds with interesting biological activities.

Intermediates in Advanced Material Science Applications

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for advanced materials, particularly in the field of organic electronics. researchgate.netlbl.govfrontiersin.org While specific applications of this compound in this area are not extensively documented, its structure suggests potential as an intermediate for the synthesis of functional organic materials.

The pyridine ring is an electron-deficient system, and its properties can be tuned by the introduction of substituents. The bromo-substituent on the pyridine ring of this compound can be readily converted to other functional groups via cross-coupling reactions, allowing for the construction of larger conjugated systems. mdpi.com These extended π-systems are a key feature of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

The ethyl-amine side chain offers a point of attachment for other functional moieties or for incorporation into a polymer backbone. For example, the amine group could be used to link the pyridine core to other aromatic units, potentially leading to the formation of conductive polymers or materials with interesting photophysical properties.

| Potential Material Class | Synthetic Strategy | Key Feature of this compound |

| Organic Semiconductors | Suzuki or Sonogashira coupling at the C-Br position | Tunable electronic properties of the pyridine ring and reactive handle for extending conjugation. |

| Conductive Polymers | Polymerization involving the ethyl-amine group | Provides a linking point for monomer units. |

| Fluorescent Probes | Derivatization of the pyridine and/or amine | The pyridine core can be part of a fluorophore, with the amine providing a site for conjugation to biomolecules. |

Ligand Design and Coordination Chemistry (focus on synthetic aspects)

Pyridine and its derivatives are classic ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center. The ethyl-amine side chain of this compound introduces an additional coordination site, making it a potential bidentate ligand.

The synthesis of ligands based on this scaffold would involve the reaction of this compound with a metal salt in a suitable solvent. The resulting coordination complex's geometry and properties would depend on the metal ion, the stoichiometry of the reaction, and the reaction conditions.

Furthermore, the bromine atom offers a synthetic handle to create more complex, multidentate ligands. For instance, a Suzuki coupling reaction could be employed to introduce another coordinating group at the 5-position, leading to a tridentate or even a polydentate ligand. Such tailored ligands are of great interest for applications in catalysis, where the metal complex's activity and selectivity are highly dependent on the ligand's structure. Magnetically recoverable catalysts, for instance, can be prepared using functionalized pyridine derivatives. nih.gov

| Ligand Type | Synthetic Approach | Potential Metal Ions | Potential Applications |

| Bidentate (N,N') | Direct reaction with metal salts | Transition metals (e.g., Pd, Pt, Cu, Ni) | Catalysis, sensing |

| Tridentate | Suzuki coupling to introduce a third donor group at the C-Br position | Lanthanides, transition metals | Luminescent materials, catalysis |

| Bridging Ligand | Coordination of the pyridine N and the amine N to different metal centers | Cluster synthesis | Polynuclear metal complexes |

The ability to fine-tune the electronic and steric properties of the ligand by modifying the pyridine ring and the ethyl-amine side chain makes this compound a promising platform for the development of novel coordination complexes with tailored functionalities.

Future Research Directions and Emerging Methodologies in 5 Bromo Pyridin 3 Yl Ethyl Amine Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of substituted pyridines like (5-Bromo-pyridin-3-yl)-ethyl-amine is a cornerstone of organic chemistry. clockss.org Future research is increasingly focused on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. youtube.com While established methods like the Suzuki cross-coupling reaction have been employed for the synthesis of related pyridine (B92270) derivatives, researchers are exploring new frontiers. mdpi.com

One promising area is the use of more advanced palladium catalysts with bulky phosphine (B1218219) ligands, which have been shown to facilitate reactions at room temperature and with a broader range of substrates, including less reactive aryl chlorides. youtube.com This could lead to more energy-efficient and versatile syntheses of this compound and its derivatives. Furthermore, the development of metal-free cascade processes, such as tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, offers a new avenue for constructing highly functionalized pyridines from readily available starting materials. acs.org

Table 1: Comparison of Catalytic Approaches for Pyridine Synthesis

| Catalytic System | Advantages | Potential Application for this compound |

| Advanced Palladium Catalysts | High efficiency, room temperature reactions, broad substrate scope. youtube.com | More sustainable and versatile synthesis. |

| Metal-Free Cascade Reactions | Access to highly functionalized pyridines from simple precursors. acs.org | Novel routes to complex derivatives of the target compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, and purity. clockss.org | Scalable and efficient production. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from batch processing to continuous flow chemistry, offering significant advantages in terms of safety, scalability, and process control. The synthesis of pyridine derivatives has been successfully demonstrated in microwave flow reactors, allowing for one-step preparation without the isolation of intermediates. beilstein-journals.orgnih.govresearchgate.net This approach not only streamlines the synthesis but also enhances safety, particularly when dealing with volatile or toxic reagents. researchgate.net

The integration of flow chemistry with automated self-optimizing systems represents a major leap forward. rsc.org Such platforms can rapidly identify optimal reaction conditions, accelerating the development of efficient and reliable synthetic routes for compounds like this compound. rsc.org This automated approach is particularly valuable for creating libraries of related compounds for screening purposes in drug discovery and materials science. uc.pt

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of this compound synthesis, AI could be used to:

Predict the success rate of different catalytic systems. preprints.org

Suggest optimal solvents, temperatures, and catalysts to maximize yield and selectivity. preprints.orgbohrium.com

Design novel retrosynthetic routes, potentially leading to more efficient and cost-effective manufacturing processes. cas.org

Exploration of Photo- and Electrocatalytic Approaches in Functionalization

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical transformations. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions. acs.orgresearchgate.net

Recent research has demonstrated the photochemical functionalization of pyridines via the generation of pyridinyl radicals. acs.orgresearchgate.net This strategy allows for distinct positional selectivity that differs from classical methods like the Minisci reaction. acs.org Such approaches could be employed to introduce new functional groups onto the this compound scaffold, expanding its chemical diversity. For instance, photoredox catalysis has been used for the alkylation of halopyridines with functionalized alkenes and alkynes. nih.gov

Similarly, electrocatalysis is being explored for the functionalization of heterocyclic compounds. researchgate.net These photo- and electrocatalytic methods hold significant promise for developing novel and sustainable routes to functionalized derivatives of this compound.

Supramolecular Chemistry and Self-Assembly Studies (focus on molecular interactions)

Supramolecular chemistry, the study of non-covalent interactions, is crucial for understanding how molecules like this compound interact with each other and with other molecules to form larger, organized structures. youtube.comnih.gov The pyridine and amine functionalities in the molecule can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding. youtube.com

Future research in this area will likely focus on:

Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular architectures. rsc.orgnih.gov

Designing and synthesizing new derivatives with specific self-assembly properties for applications in materials science, such as the formation of liquid crystals or porous materials. nih.govacs.org

Understanding the role of intermolecular forces in the biological activity of compounds containing the this compound scaffold.

By gaining a deeper understanding of the supramolecular behavior of this compound, researchers can design new materials and systems with tailored properties and functions.

Q & A

What are the optimal synthetic routes for (5-Bromo-pyridin-3-yl)-ethyl-amine, and how can yield and purity be maximized?

Basic Research Question

Methodological Answer:

A robust synthesis involves reductive amination of 5-bromo-pyridine-3-carbaldehyde with ethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under reflux (3 hours). Post-reaction, the product is isolated via cold-water precipitation and recrystallized in ethanol to achieve >95% purity . Alternative routes include nucleophilic substitution of 5-bromo-3-chloropyridine with ethylamine in DMF at 80°C for 12 hours, though this may require palladium catalysis for improved regioselectivity . Key parameters:

- Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos ligand for substitution reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) or distillation.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- HPLC-MS: C18 column (MeOH/H2O 70:30) to confirm purity (>98%) and molecular ion [M+H]⁺ at m/z 201.

How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question

Methodological Answer:

Contradictions in NMR or MS data often arise from by-products (e.g., unreacted aldehyde) or solvent residues . Strategies include:

- 2D NMR (COSY, HSQC): Assign overlapping peaks and identify impurities.

- GC-MS Headspace Analysis: Detect volatile by-products (e.g., ethylamine excess).

- Triangulation: Cross-validate with X-ray diffraction (SHELX-refined structures) and elemental analysis .

- Batch Comparison: Statistical analysis (e.g., PCA) of FTIR spectra to cluster batches with anomalies .

What computational methods predict the reactivity of this compound in further derivatization?

Advanced Research Question

Methodological Answer:

- DFT Calculations (B3LYP/6-31G):*

- QSAR Models:

- Correlate Hammett σ values with reaction rates for Suzuki-Miyaura couplings. Bromine’s -σ effect slows C3 reactivity but enhances para-directing behavior .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

Advanced Research Question

Methodological Answer:

- Crystal Packing Analysis (SHELXL):

- Thermogravimetric Analysis (TGA): Hydrogen-bonded networks elevate decomposition temperature (Td = 220°C) compared to non-hydrogen-bonded analogs .

- Solubility Optimization: Co-crystallization with succinic acid disrupts dimers, improving aqueous solubility by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.